Validated Synthetic Yield in a Patented Drug Manufacturing Process
The target compound is a key intermediate in the synthesis of Elagolix (a commercial GnRH antagonist). A patent (US07419983B2) demonstrates its conversion to N-[2-fluoro-6-(trifluoromethyl)benzyl]urea by reaction with urea and HCl in water, a validated step in an industrial drug synthesis pathway. This specific utility is not documented for regioisomers like 3-fluoro-5-(trifluoromethyl)benzylamine or 4-fluoro-2-(trifluoromethyl)benzylamine in comparable commercial drug applications .
| Evidence Dimension | Validated Industrial Application |
|---|---|
| Target Compound Data | Demonstrated conversion to N-[2-fluoro-6-(trifluoromethyl)benzyl]urea in a patented synthetic route for Elagolix. |
| Comparator Or Baseline | 3-Fluoro-5-(trifluoromethyl)benzylamine and 4-Fluoro-2-(trifluoromethyl)benzylamine |
| Quantified Difference | No documented role in a comparable FDA-approved drug manufacturing process. |
| Conditions | Reaction with urea and HCl in water; industrial process validation per patent literature. |
Why This Matters
Procurement for projects aiming to synthesize Elagolix or related analogs requires the specific ortho-substitution pattern of this compound for successful process replication.
